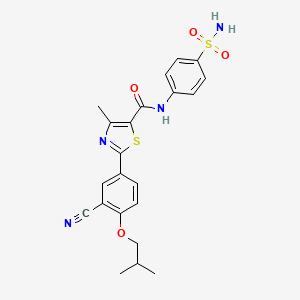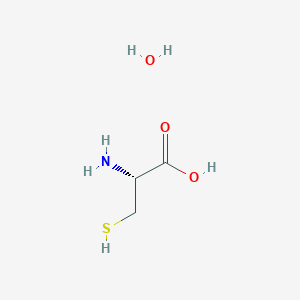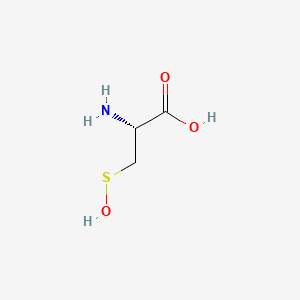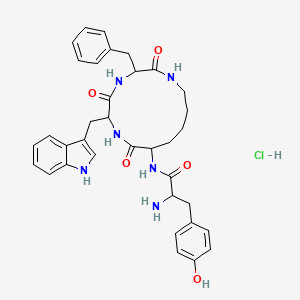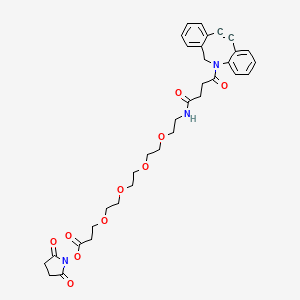
DBCO-PEG4-NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG4-NHS ester, also known as Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester, is a compound widely used in the field of bioorthogonal chemistry. This compound is particularly valued for its ability to facilitate copper-free click chemistry reactions, which are essential for labeling and conjugating biomolecules without the need for a copper catalyst. The polyethylene glycol (PEG) spacer arm in its structure imparts water solubility and provides a flexible connection that minimizes steric hindrance during ligation to complementary azide-containing molecules .
科学研究应用
DBCO-PEG4-NHS ester has a wide range of applications in scientific research:
作用机制
- Role : The compound forms a covalent bond with these primary amines, allowing for subsequent functionalization or conjugation .
- Resulting Changes : The covalent bond formed between the compound and the target molecule enables further modifications, such as attaching other functional groups or ligands .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
DBCO-PEG4-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary azide-containing molecules .
Cellular Effects
The cellular effects of DBCO-PEG4-NHS ester are primarily related to its role in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of DBCO-PEG4-NHS ester involves its reaction with primary amines to form a covalent bond . This reaction is specific and efficient, occurring at pH 7-9 . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Temporal Effects in Laboratory Settings
It is known that the compound has good cell membrane permeability and can quickly distribute inside and outside cells .
Metabolic Pathways
DBCO-PEG4-NHS ester is involved in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Transport and Distribution
DBCO-PEG4-NHS ester has good cell membrane permeability and can quickly distribute inside and outside cells
Subcellular Localization
Given its role in the synthesis of PROTACs, it is likely to be found wherever these compounds exert their effects, which is typically in the cytoplasm where the ubiquitin-proteasome system is located .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-NHS ester involves the reaction of Dibenzocyclooctyne (DBCO) with a PEG4 linker and N-hydroxysuccinimidyl (NHS) ester. The reaction typically occurs in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so the reaction must be conducted under an inert atmosphere to avoid moisture condensation .
Industrial Production Methods
In industrial settings, the production of DBCO-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and stored under an inert atmosphere to prevent degradation .
化学反应分析
Types of Reactions
DBCO-PEG4-NHS ester primarily undergoes substitution reactions, specifically acylation reactions with primary amines. The NHS ester reacts with the amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues, aminosilane-coated surfaces)
pH 7-9, non-amine-containing buffers (e.g., phosphate-buffered saline, HEPES, carbonate/bicarbonate buffer)Solvents: DMSO, DMF
Temperature: 2-37°C
Reaction Time: Typically less than 4 hours, but longer incubation can improve efficiency
Major Products
The major products of the reaction between DBCO-PEG4-NHS ester and primary amines are amide bonds, resulting in the conjugation of DBCO to the target molecule. This conjugation is stable and can be used for further bioorthogonal reactions .
相似化合物的比较
Similar Compounds
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Similar in structure but lacks the PEG spacer arm, which can result in higher steric hindrance during reactions.
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Contains a sulfo group, which enhances water solubility but may alter the reaction kinetics.
Azido-dPEG4-NHS ester: Contains an azide group instead of DBCO, used for copper-free click chemistry with alkyne-containing molecules.
Uniqueness
DBCO-PEG4-NHS ester is unique due to its combination of the DBCO moiety and the PEG4 spacer arm. This combination provides both high reactivity and water solubility, making it highly efficient for bioorthogonal reactions. The PEG spacer minimizes steric hindrance, allowing for more effective conjugation to target molecules .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-18-44-20-22-46-24-23-45-21-19-43-17-15-34(42)47-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCXYKNJTKJNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)
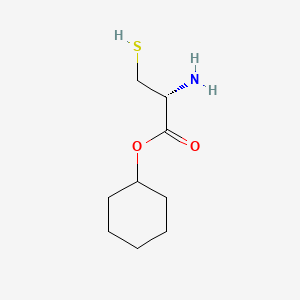
![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

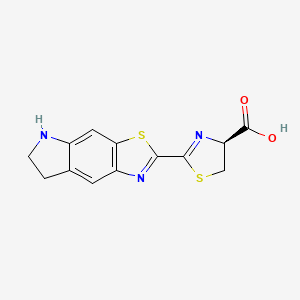

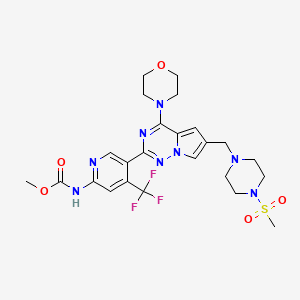
![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)
